

(S)-Stiripentol-d9: A Technical Guide to Certificate of Analysis and Supplier Specifications

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Compound of Interest

Compound Name: (S)-Stiripentol-d9

Cat. No.: B12420035

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and supplier specifications for **(S)-Stiripentol-d9**. It is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the quality of this isotopically labeled compound for research and preclinical studies. This document outlines typical analytical data, experimental methodologies, and the relationship between quality control documentation.

Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a supplier that certifies the quality and purity of a specific batch of a product. The following table summarizes the typical data found on a CoA for **(S)-Stiripentol-d9**.

Table 1: Representative Certificate of Analysis for **(S)-Stiripentol-d9**

Parameter	Specification	Method Reference
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Identification		
Chemical Name	(S)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-d6-pent-1-en-3-ol-5,5-d3	IUPAC Nomenclature
CAS Number	144017-66-3 (for (S)-Stiripentol)	Chemical Abstracts
Molecular Formula	C ₁₄ H ₉ D ₉ O ₃	Elemental Analysis
Molecular Weight	243.35 g/mol	Mass Spectrometry
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Physical Properties		
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in Chloroform	USP <1236>
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Purity		
Chromatographic Purity	≥98.0%	HPLC
Enantiomeric Purity (e.e.)	≥99.0% (S)-enantiomer	Chiral HPLC
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Isotopic Enrichment		
Deuterated Forms (d ₁ -d ₉)	≥99%	Mass Spectrometry
<hr/>		
Residual Solvents		
As per USP <467>	Conforms to limits	GC-HS
<hr/>		
Storage		
Recommended Conditions	Store at 2-8°C, protected from light	Stability Studies
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Supplier Specifications

Supplier specifications provide a general overview of the product's characteristics and are typically found on product data sheets. These specifications may be less detailed than a batch-

specific CoA but offer a good baseline for product quality.

Table 2: Typical Supplier Specifications for **(S)-Stiripentol-d9**

Specification	Typical Value
Purity (HPLC)	>95% [1]
Isotopic Enrichment	≥99% deuterated forms (d ₁ -d ₉) [2]
Appearance	Solid [2]
Molecular Formula	C ₁₄ H ₉ D ₉ O ₃ [2] [3]
Molecular Weight	~243.35 g/mol [3] [4] [5]
Storage Temperature	-20°C or 2-8°C [3]

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented in a CoA. The following sections outline the typical experimental protocols used for the analysis of **(S)-Stiripentol-d9**.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is used to separate and quantify the (S) and (R) enantiomers of Stiripentol, ensuring the enantiomeric excess of the desired (S)-isomer.

- Instrumentation: HPLC system with a UV detector.
- Column: Chiraldex AD-RH (or equivalent chiral stationary phase).[\[6\]](#)[\[7\]](#)
- Mobile Phase: A mixture of water and acetonitrile (e.g., 30:70 v/v).[\[6\]](#)[\[7\]](#)
- Flow Rate: 1.0 mL/min.[\[6\]](#)[\[7\]](#)
- Column Temperature: 25°C.[\[6\]](#)[\[7\]](#)
- Detection: UV at 254 nm.[\[6\]](#)[\[7\]](#)

- Procedure: A solution of **(S)-Stiripentol-d9** is prepared in a suitable solvent and injected into the HPLC system. The retention times of the (S) and (R) enantiomers are determined, and the peak areas are used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, while ²H (Deuterium) NMR can be used to confirm the positions of deuteration.

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or another suitable deuterated solvent.^[8]
- Procedure for ¹H NMR: A small amount of the sample is dissolved in the deuterated solvent. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.
- Procedure for ²H NMR: This technique directly observes the deuterium nuclei. The sample is dissolved in a non-deuterated solvent. The resulting spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their presence and chemical environment.^{[9][10]}

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

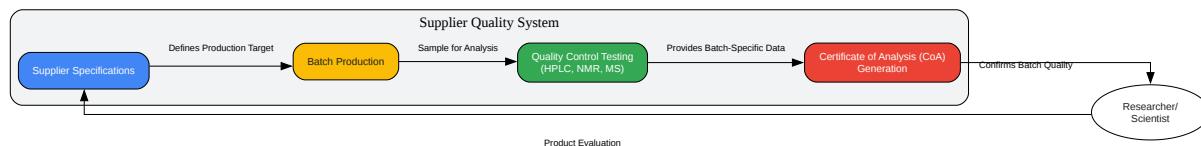
Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of isotopic enrichment.

- Instrumentation: High-resolution mass spectrometer (e.g., LC-MS or GC-MS).
- Ionization Mode: Electrospray Ionization (ESI) or another suitable technique.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of molecules that are deuterated and the distribution of different deuterated species (d_1 through d_9).^{[11][12]} The general procedure

involves evaluating the linearity of the mass spectrometer, determining the purity of the mass cluster with a natural abundance analogue, and comparing the measured isotope distribution with theoretical calculations for different enrichment levels.[11][12]

Quality Control Workflow

The relationship between a Certificate of Analysis and supplier specifications is integral to the quality control process in the procurement of research materials.



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Caption: Quality control workflow from supplier specifications to the researcher's evaluation of the Certificate of Analysis.

This guide provides a foundational understanding of the key quality attributes of **(S)-Stiripentol-d9**. For specific applications, researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier.

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